5-Hexyl-2-undecyl-2,3-dihydropyran-6-one
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Overview
Description
5-Hexyl-2-undecyl-2,3-dihydropyran-6-one is a heterocyclic compound belonging to the class of dihydropyranones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of appropriate precursors. This process can be catalyzed by N-heterocyclic carbenes (NHCs) or other catalysts such as La(OTf)3 . Industrial production methods may involve the use of dicobaltoctacarbonyl-mediated tandem cycloaddition or ring-closing metathesis of dienes containing carboxylate groups using Grubbs II catalyst .
Chemical Reactions Analysis
5-Hexyl-2-undecyl-2,3-dihydropyran-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Scientific Research Applications
5-Hexyl-2-undecyl-2,3-dihydropyran-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Hexyl-2-undecyl-2,3-dihydropyran-6-one can be compared with other similar compounds such as:
6-Undecyl-5,6-dihydro-2H-pyran-2-one: This compound shares a similar structure but differs in the position and length of the alkyl chains.
2-Hexadecenoic acid, 5-hydroxy-, δ-lactone: Another related compound with a lactone ring structure.
The uniqueness of this compound lies in its specific alkyl chain lengths and the resulting biological activities, which may differ from those of its analogs .
Properties
IUPAC Name |
5-hexyl-2-undecyl-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTFVBMYNOKWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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